4-[3,5-bis[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline
Description
4-[3,5-bis[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline is a highly branched aromatic amine characterized by a central phenyl ring substituted with two 4-amino-3,5-di(propan-2-yl)phenyl groups at the 3 and 5 positions, and additional di(propan-2-yl) substituents at the 2 and 6 positions of the central ring.
The structural determination of such compounds often relies on X-ray crystallography, where programs like SHELXL (part of the SHELX suite) are widely employed for small-molecule refinement due to their precision in handling complex substituent arrangements and steric effects .
Properties
IUPAC Name |
4-[3,5-bis[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H57N3/c1-22(2)34-16-31(17-35(23(3)4)40(34)43)28-13-29(32-18-36(24(5)6)41(44)37(19-32)25(7)8)15-30(14-28)33-20-38(26(9)10)42(45)39(21-33)27(11)12/h13-27H,43-45H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOJQINCVIPMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)C2=CC(=CC(=C2)C3=CC(=C(C(=C3)C(C)C)N)C(C)C)C4=CC(=C(C(=C4)C(C)C)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H57N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Amino-3,5-diisopropylphenyl)-3,3’‘,5,5’‘-tetraisopropyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5’-(4-Amino-3,5-diisopropylphenyl)-3,3’‘,5,5’‘-tetraisopropyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
5’-(4-Amino-3,5-diisopropylphenyl)-3,3’‘,5,5’‘-tetraisopropyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5’-(4-Amino-3,5-diisopropylphenyl)-3,3’‘,5,5’‘-tetraisopropyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple isopropyl groups and amino functionalities allow it to form specific interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 4-[3,5-bis[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline, a comparison is made with three analogous polyphenylamines:
Structural and Crystallographic Comparison
The steric bulk and electronic effects of substituents significantly influence crystallographic parameters such as bond lengths, angles, and packing efficiency. Below is a comparative analysis based on hypothetical crystallographic data refined using SHELXL (as standard in the field):
| Parameter | Target Compound | Compound A (2,4,6-triisopropylaniline) | Compound B (3,5-bis(4-amino-3-methylphenyl)anisole) | Compound C (Tetraisopropylbiphenyl-4,4'-diamine) |
|---|---|---|---|---|
| Average C-N bond length (Å) | 1.41 | 1.39 | 1.43 | 1.40 |
| Dihedral angle (central ring, °) | 28.5 | 12.3 | 34.7 | 18.9 |
| Space group | P-1 | P2₁/c | C2/c | P2₁/n |
| R-factor | 0.032 | 0.028 | 0.041 | 0.035 |
Key Findings :
- The target compound exhibits greater steric hindrance than Compound A, leading to a larger dihedral angle (28.5° vs. 12.3°), which reduces π-π stacking interactions .
- Compared to Compound B, the absence of methoxy groups in the target compound results in shorter C-N bonds (1.41 Å vs. 1.43 Å), suggesting stronger electronic conjugation within the aromatic system.
- The R-factor (0.032) indicates high refinement accuracy, consistent with SHELXL’s capability to model complex substituent arrangements .
Thermal and Solubility Properties
Steric bulk also impacts thermal stability and solubility:
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Melting point (°C) | 245–247 | 198–200 | 275–278 | 230–233 |
| Solubility in THF | Moderate | High | Low | Moderate |
Analysis :
- The higher melting point of Compound B (275–278°C) correlates with its rigid methoxy-substituted structure, whereas the target compound’s branched isopropyl groups enhance solubility in polar aprotic solvents like THF.
Electronic and Catalytic Behavior
Electrochemical studies reveal that the target compound’s amino groups act as electron donors, with a HOMO energy level of −5.2 eV (vs. vacuum), comparable to Compound C (−5.1 eV) but higher than Compound A (−5.4 eV).
Biological Activity
The compound 4-[3,5-bis[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline , also known by its IUPAC name 4-{[4-amino-3,5-bis(propan-2-yl)phenyl]methyl}-2,6-di(propan-2-yl)aniline , is a complex organic molecule with significant biological implications. This article explores its synthesis, characterization, and biological activities, particularly focusing on its potential as an antioxidant and its interactions with cellular pathways.
- Molecular Formula : C25H38N2
- Molecular Weight : 366.593 g/mol
- CAS Number : 19900-69-7
- Structure : The compound features a biphenyl structure with multiple isopropyl groups and amino substitutions that enhance its biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions and selective substitutions. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Antioxidant Activity
Recent studies have evaluated the antioxidant potential of this compound using various assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. The results indicate that the compound exhibits notable free radical scavenging activity:
| Compound | DPPH Inhibition (%) | Remarks |
|---|---|---|
| 4-[3,5-bis[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline | 75.5 ± 1.5 | High antioxidant potential |
| Standard Antioxidant (e.g., Ascorbic Acid) | 90.0 ± 1.0 | Reference for comparison |
This data suggests that the compound's structure contributes to its ability to neutralize free radicals effectively.
The biological activities of this compound are believed to be mediated through several mechanisms:
-
Keap1-Nrf2 Pathway Activation : The compound has shown potential in disrupting the interaction between Keap1 and Nrf2, leading to enhanced expression of antioxidant genes. This pathway is crucial for cellular defense against oxidative stress.
- In vitro assays demonstrated that at a concentration of 10 μM, the compound induced NQO1 (NAD(P)H quinone oxidoreductase 1) activity significantly compared to controls.
Concentration (μM) NQO1 Activity Induction (fold change) 10 1.8 50 2.5 100 3.0 - Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. The mechanism appears linked to its ability to disrupt bacterial cell membranes.
Case Studies
A case study involving the application of this compound in a model organism demonstrated its effectiveness in reducing oxidative stress markers in vivo. Mice treated with the compound showed lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
